molecular formula C9H18N2O4S B6599491 ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate CAS No. 1713690-84-6

ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate

Cat. No. B6599491
CAS RN: 1713690-84-6
M. Wt: 250.32 g/mol
InChI Key: NOEBRNURZJNCRJ-UHFFFAOYSA-N
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Description

Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate, also known as ethyl 4-sulfamoylcyclohexane-1-carboxylate or ethyl 4-sulfamoylcyclohexane-1-carboxylic acid, is a sulfonamide compound commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a white crystalline solid with a melting point of 170-172°C. Ethyl 4-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Ethyl 4-sulfamoylcyclohexane-1-carboxylate is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is used in the synthesis of drugs such as antibiotics, antifungals, and anti-inflammatory agents. It is also used in the synthesis of dyes and pigments. In addition, it is used in the synthesis of surfactants, catalysts, and other organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate is not well understood. It is believed to act as a sulfonamide, which is a type of organic compound that contains a sulfonic acid group. This group is capable of forming hydrogen bonds with other molecules, which allows it to interact with other compounds.
Biochemical and Physiological Effects
Ethyl 4-sulfamoylcyclohexane-1-carboxylate has been shown to have anti-inflammatory, anti-fungal, and antibiotic properties. It has been used in the treatment of bacterial infections, including urinary tract infections, and has been shown to be effective against certain types of fungi. It has also been used to treat certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and store. However, it is important to note that ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate can be toxic and can cause irritation to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.

Future Directions

In the future, ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate could be used to develop new drugs for the treatment of diseases such as cancer and bacterial infections. It could also be used to develop new dyes and pigments for use in industrial applications. Additionally, it could be used to develop new surfactants and catalysts for use in industrial processes. Finally, it could be used to develop new organic compounds for use in various fields.

Synthesis Methods

Ethyl 4-sulfamoylcyclohexane-1-carboxylate is usually synthesized through the reaction of ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-chlorocyclohexane-1-carboxylate with sodium sulfamate in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate in a yield of 95-99%.

properties

IUPAC Name

ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)11-16(10,13)14/h7-8,11H,2-6H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEBRNURZJNCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate

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